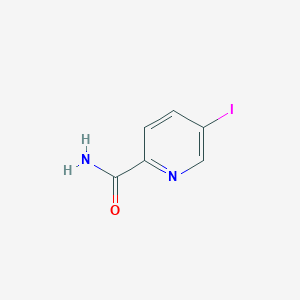
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol, also known as FDIM, is a fluorinated indene derivative that has been used in a variety of applications in scientific research and development. FDIM has been studied for its potential applications in biochemistry and pharmacology, as well as for its ability to act as a fluorescent probe for biological and chemical systems. FDIM has also been used as a tool for studying the effects of fluorine substitution on the structure and properties of indene derivatives.
Aplicaciones Científicas De Investigación
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been used in a variety of scientific research applications, including biochemistry, pharmacology, and fluorescent probes for biological and chemical systems. (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been used as a fluorescent probe for detecting and quantifying proteins, nucleic acids, and other biomolecules. (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has also been used to study the effects of fluorine substitution on the structure and properties of indene derivatives. In addition, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been used to study the effects of fluorine substitution on the pharmacokinetics and pharmacodynamics of drugs and other compounds.
Mecanismo De Acción
The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is not fully understood. However, it is believed that (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and covalent bonding. In addition, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can interact with other compounds through π-π stacking, hydrogen bonding, and other interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol are not fully understood. However, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been shown to interact with proteins and other biomolecules, which may affect their structure and function. In addition, (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has been shown to interact with other compounds, which may affect their properties and biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with proteins and other biomolecules. (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol also has a high degree of solubility in a variety of solvents, which makes it ideal for use in laboratory experiments. The main limitation of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is its low stability in the presence of light and heat, which means that it must be stored in a dark, cool environment.
Direcciones Futuras
The future directions for (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol research include further studies of its biochemical and physiological effects, its potential applications in drug discovery and development, and the development of new fluorescent probes for biological and chemical systems. In addition, further studies are needed to understand the mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol and its interactions with proteins and other biomolecules. Finally, further research is needed to explore the potential applications of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol in the field of nanotechnology.
Métodos De Síntesis
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can be synthesized by a variety of methods, including direct fluorination, fluorination with N-halogenation, and a palladium-catalyzed reaction. The direct fluorination method involves the reaction of indene with a fluorinating agent such as N-bromo-succinimide or N-chloro-succinimide. The N-halogenation method involves the reaction of indene with an N-halogenating agent such as N-chloro- or N-bromo-succinimide. The palladium-catalyzed reaction involves the reaction of indene with a palladium catalyst and a fluorinating agent such as N-bromo-succinimide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene", "fluorine gas", "sodium hydride", "methanol", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-indene is reacted with fluorine gas in the presence of sodium hydride to form 7-fluoro-2,3-dihydro-1H-indene.", "Step 2: 7-fluoro-2,3-dihydro-1H-indene is then reacted with methanol and acetic acid in the presence of sodium borohydride to form (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.", "Step 3: The product is purified by washing with hydrochloric acid, followed by washing with sodium hydroxide and water." ] } | |
Número CAS |
1400701-99-6 |
Nombre del producto |
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol |
Fórmula molecular |
C10H11FO |
Peso molecular |
166.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



